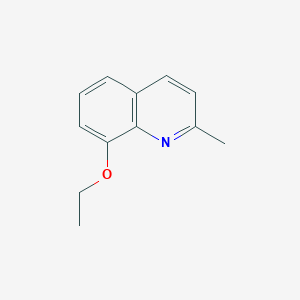

8-Ethoxy-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net This fundamental structure, known as the quinoline scaffold, is a cornerstone in medicinal chemistry and materials science. nih.govorientjchem.org The versatility of the quinoline nucleus allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied properties and applications. orientjchem.orgresearchgate.net The presence of the nitrogen atom and the aromatic system imparts unique electronic and steric characteristics to the molecule, making it a privileged scaffold in the design of new functional molecules. nih.govresearchgate.net

Role of Substituted Quinolines in Advanced Chemical Investigations

The strategic placement of different functional groups onto the quinoline core gives rise to substituted quinolines, which have been the focus of extensive research. orientjchem.orgresearchgate.net These substitutions can dramatically alter the physicochemical properties of the parent molecule, including its solubility, reactivity, and biological activity. orientjchem.org As a result, substituted quinolines are integral to a multitude of advanced chemical investigations. They are explored for their potential in catalysis, as building blocks in the synthesis of more complex molecules, and as active components in various functional materials. nih.govmdpi.com The ability to fine-tune the properties of the quinoline scaffold through substitution makes it a powerful tool for chemists seeking to develop molecules with specific functions. orientjchem.org

Specific Focus on 2-Methylquinoline (B7769805) and 8-Substituted Quinoline Derivatives

Within the broad family of substituted quinolines, those with modifications at the 2- and 8-positions have shown particular promise in various research areas. 2-Methylquinoline, also known as quinaldine, is a key derivative used in the synthesis of dyes and has been investigated for its bioactive properties. wikipedia.orgrsc.org The methyl group at the 2-position can influence the reactivity and steric hindrance of the molecule.

Similarly, substitutions at the 8-position of the quinoline ring have been a focal point of research. The introduction of various functional groups at this position, such as hydroxyl, methoxy (B1213986), or amino groups, can lead to compounds with significant biological activities. researchgate.netacgpubs.org Research has shown that 8-substituted quinolines are promising candidates for the development of novel therapeutic agents and functional materials. nih.govscispace.com For instance, derivatives of 8-hydroxy-2-methylquinoline have been explored as powerful prototypes for zinc sensors in biological systems. acs.org

Contextualization of 8-Ethoxy-2-methylquinoline within Quinoline Chemistry

This compound, with the chemical formula C₁₂H₁₃NO, is a specific derivative that combines the features of both 2-methyl and 8-substituted quinolines. cymitquimica.comcymitquimica.com It features a methyl group at the 2-position and an ethoxy group (-OCH₂CH₃) at the 8-position of the quinoline ring. cymitquimica.comrsc.org This unique substitution pattern places it at the intersection of two important classes of quinoline derivatives, making it a compound of interest for further investigation. The presence of the ethoxy group, in particular, can modulate the lipophilicity and hydrogen-bonding capabilities of the molecule, potentially influencing its interactions with other molecules and biological systems. Research has provided spectroscopic data for this compound, including ¹H and ¹³C NMR, which are crucial for its characterization and the study of its chemical behavior. rsc.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | cymitquimica.com |

| Molecular Weight | 187.24 g/mol | cymitquimica.com |

| Appearance | Pale yellow solid | researchgate.netresearchgate.net |

| Melting Point | 34.5-35.4℃ | researchgate.net |

| HRMS (ESI) | Calcd. for C₁₂H₁₄NO [M+H]⁺: 188.1075; found 188.1079 | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

61703-93-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-ethoxy-2-methylquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

IXYZTQJBAJFGKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C=C2)C |

Origin of Product |

United States |

Reaction Mechanisms and Pathways

Mechanistic Investigations of 2-Methylquinoline (B7769805) Formation

The formation of 2-methylquinolines, often achieved through reactions like the Doebner-von Miller synthesis, involves the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism of this and related quinoline (B57606) syntheses has been a subject of detailed investigation, revealing the critical roles of catalysts and key intermediates. wikipedia.orgnih.gov

Iodine has emerged as an effective catalyst for the synthesis of 2-methylquinolines from anilines and vinyl ethers. nih.gov Mechanistic studies reveal that iodine species play a dual role in these condensation reactions. Initially, molecular iodine (I₂) acts as an oxidant. nih.gov It can also react with trace amounts of water to generate hydrogen iodide (HI), which initiates the reaction. nih.gov

Table 1: Role of Iodine Species in 2-Methylquinoline Synthesis

| Iodine Species | Function | Mechanistic Step |

|---|---|---|

| I₂ | Oxidant | Final aromatization of dihydroquinoline intermediate. nih.gov |

| HI | Activator/Promoter | Protonates vinyl ether, facilitating nucleophilic attack. nih.govnih.gov |

A common feature in many 2-methylquinoline syntheses is the formation of an iminium intermediate. nih.govacs.org In the reaction between an aniline (B41778) and an activated vinyl ether, the initial nucleophilic attack leads to an N,O-acetal. Subsequent elimination of the alcohol group generates a reactive iminium ion. nih.gov

This iminium intermediate is a key branch point in the reaction pathway. It can undergo further reaction with another aniline molecule, followed by intramolecular cyclization, to form a tetrahydroquinoline intermediate. nih.gov This intermediate then eliminates a molecule of ethanol (B145695) to yield a dihydroquinoline. nih.gov The final step is the oxidation of the dihydroquinoline, often by molecular iodine, to afford the aromatic 2-methylquinoline product. nih.gov Alternative mechanistic proposals, particularly for the Doebner-von Miller reaction, suggest that after the initial conjugate addition of the aniline, the intermediate can fragment into an imine and a ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

Proposed Mechanisms for Substitutions on the Quinoline Ring (e.g., SN1 vs. SNAr)

The quinoline ring system can undergo substitution reactions through different mechanisms, primarily dictated by the nature of the attacking species (nucleophile or electrophile) and the substitution pattern of the ring. SN1-type reactions are not characteristic of substitutions directly on the aromatic ring. Instead, nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) are the predominant pathways.

For 8-ethoxy-2-methylquinoline, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and is the site for electrophilic attack. researchgate.net The ethoxy group at the C-8 position and the methyl group at the C-2 position further influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the quinoline ring occurs preferentially at the C-2 and C-4 positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the nitrogen atom. quora.comquimicaorganica.org If the C-2 position is already occupied, as in this compound, nucleophilic attack would favor the C-4 position, provided a suitable leaving group is present. quimicaorganica.orgslideshare.net The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.org

Electrophilic Aromatic Substitution (EAS): Electrophilic attack occurs on the more electron-rich benzene ring, typically at positions C-5 and C-8. researchgate.net The presence of the electron-donating ethoxy group at C-8 would further activate the benzene ring, although its directing effects would be influenced by the reaction conditions. Theoretical studies on the related 8-hydroxyquinoline (B1678124) show that electron density is high on carbon atoms C-2 through C-7, suggesting multiple possible sites for substitution. researchgate.netorientjchem.orgsemanticscholar.org However, in practice, electrophilic substitution of quinoline itself, such as nitration or sulfonation, yields primarily the 5- and 8-substituted products. researchgate.net

Mechanisms of Functional Group Interconversions (e.g., Oxidation of Methyl to Carbaldehyde)

The methyl group at the C-2 position of the quinoline ring is activated and can be oxidized to a carbaldehyde (formyl) group, a valuable synthetic handle. nih.govacs.org Selenium dioxide (SeO₂) is a classic reagent for this transformation. tandfonline.comemporia.eduresearchgate.net

The mechanism of SeO₂ oxidation of active methyl groups is thought to proceed through an initial ene reaction, where the Se=O bond acts as the enophile and the methylquinoline provides the ene component via its enamine tautomer. This is followed by a nih.govtandfonline.com-sigmatropic rearrangement of the resulting allylic seleninic acid. adichemistry.com Hydrolysis of the resulting selenium-containing intermediate yields the aldehyde and elemental selenium. adichemistry.com Studies have shown that the 2-methyl group is more susceptible to SeO₂ oxidation than a 4-methyl group. nih.gov

Metal-free oxidation methods have also been developed. One proposed pathway involves the use of iodine and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov In this mechanism, free-radical species are generated from the interaction of I₂ and TBHP. The 2-methylquinoline first undergoes tautomerization to its enamine form. The addition of iodine to the enamine forms a benzylic iodide intermediate, which then undergoes a Kornblum-type oxidation to generate the quinoline-2-carbaldehyde. nih.gov

Radical Intermediate Trapping Studies

The involvement of radical species in quinoline synthesis and functionalization has been suggested by several mechanistic studies. nih.govresearchgate.net Radical pathways are particularly relevant in certain modern synthetic methods that utilize visible light or radical initiators. nih.govnih.gov

Control experiments provide evidence for these radical mechanisms. For instance, in the metal-free oxidation of 2-methylquinoline to its carbaldehyde, the reaction was completely inhibited by the presence of radical scavengers like TEMPO or 1,1-diphenylethylene, strongly suggesting the participation of radical intermediates. nih.govacs.org Similarly, N-bromosuccinamide (NBS) can be used to mediate quinoline synthesis via a proposed radical pathway where a bromine radical, formed under visible light, initiates a cascade involving radical imine cyclization onto the aryl ring. nih.gov While specific trapping studies on this compound are not detailed, these general findings for the quinoline scaffold highlight the importance of considering radical pathways in its chemistry. acs.org

Derivatization Strategies and Analogue Synthesis

Functionalization at the Quinoline (B57606) Ring Positions

The quinoline nucleus is a versatile scaffold that allows for various functionalization reactions, including the introduction of diverse substituents, which can significantly alter the molecule's physicochemical and biological characteristics.

Introduction of Alkoxy Groups (e.g., Ethoxy, Methoxy)

The synthesis of 8-alkoxy-2-methylquinoline derivatives, such as 8-Ethoxy-2-methylquinoline, typically starts from the commercially available 8-hydroxy-2-methylquinoline. The hydroxyl group at the 8-position can be readily converted to an ether linkage through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with an appropriate alkyl halide.

For instance, this compound can be prepared by reacting 8-hydroxy-2-methylquinoline with an ethyl halide (like ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov This method is efficient and provides good yields of the desired 8-alkoxy-substituted product. nih.gov The general scheme for this alkoxylation is a fundamental strategy for creating a variety of 8-alkoxyquinoline analogues. nih.gov

Table 1: Synthesis of 8-Alkoxy-2-methylquinolines

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | Ethyl Halide | K₂CO₃ | DMF | This compound | >80% | nih.gov |

| 8-Hydroxy-2-methylquinoline | Methyl Halide | K₂CO₃ | DMF | 8-Methoxy-2-methylquinoline | >80% | nih.gov |

| 8-Hydroxy-2-methylquinoline | Propargyl Bromide | K₂CO₃ | DMF | 8-(Prop-2-yn-1-yloxy)-2-methylquinoline | >80% | nih.gov |

Alkylation and Arylation Reactions

Direct C-H alkylation and arylation of the quinoline ring are powerful methods for creating carbon-carbon bonds. These reactions often rely on transition-metal catalysis, where a directing group on the quinoline scaffold guides the catalyst to a specific C-H bond. For 8-substituted quinolines, the substituent at the C8-position can act as a directing group, facilitating functionalization at adjacent positions.

While direct C-H functionalization of this compound itself is not extensively detailed, methods developed for related systems are applicable. For example, palladium-catalyzed arylation and alkylation of sp² and sp³ C-H bonds have been achieved using an 8-aminoquinoline amide as an auxiliary. nih.gov This directing group strategy allows for precise modification of the quinoline core.

Furthermore, the methyl group at the C2-position is a key site for alkylation. It can be deprotonated to form a nucleophile that reacts with various electrophiles. Supported platinum nanoparticle catalysts have been used for the α-alkylation of 2-methylquinoline (B7769805) with alcohols under additive-free conditions via a "borrowing-hydrogen" pathway. researchgate.net This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the 2-methylquinoline. researchgate.net

Halogenation Strategies

Halogenation provides a gateway for further synthetic transformations, such as cross-coupling reactions. The regioselectivity of halogenation on the quinoline ring is highly dependent on the reaction conditions and the directing groups present.

For 8-substituted quinolines, metal-free protocols have been developed for highly regioselective C5-halogenation. rsc.org These reactions can proceed at room temperature using inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) as the halogen source. rsc.org The directing group at the 8-position, such as an amide or urea, facilitates the exclusive formation of the C5-halogenated product in good to excellent yields. rsc.org An efficient method for C5-selective halogenation of quinoline derivatives has also been developed using N-halosuccinimides (NCS, NBS, NIS) in water, featuring metal-free conditions and a short reaction time. rsc.org

Additionally, the benzylic halogenation of the methyl group at the C2-position can be achieved using reagents like N-bromosuccinimide (NBS), providing a 2-(bromomethyl)quinoline derivative, which is a versatile intermediate for further synthesis. acs.org

Table 2: Regioselective Halogenation of 8-Substituted Quinolines

| Substrate Type | Position | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(Quinolin-8-yl)benzamide | C5 | TCCA | Room Temp | 5-Chloro-N-(quinolin-8-yl)benzamide | 97% | rsc.org |

| N-(Quinolin-8-yl)benzamide | C5 | TBCA | Room Temp | 5-Bromo-N-(quinolin-8-yl)benzamide | 98% | rsc.org |

| 8-Substituted Quinoline | C5 | NCS/NBS/NIS | Water | 5-Halo-8-substituted quinoline | Good | rsc.org |

| 2-Halo-3-methylquinoline | C2-Methyl | NBS | CCl₄, Benzoyl Peroxide | 2-Halo-3-(bromomethyl)quinoline | Moderate | acs.org |

Carboxylic Acid and Aldehyde Derivatization

The 2-methyl group of this compound is readily oxidized to form corresponding aldehyde and carboxylic acid derivatives, which are valuable intermediates for synthesizing more complex molecules.

A common method for this transformation is oxidation using selenium dioxide (SeO₂). The reaction of 8-hydroxy-2-methylquinoline with SeO₂ in a dioxane/water mixture under reflux conditions yields 8-hydroxy-2-quinolinecarbaldehyde. researchgate.netnih.gov This aldehyde can then serve as a precursor for various other derivatives. The same principle can be applied to the 8-ethoxy analogue. The oxidation of the 2-methyl group may also be achieved through halogenation followed by hydrolysis. youtube.com For instance, trihalogenation of the methyl group under alkaline conditions, followed by hydrolysis, can yield the corresponding carboxylic acid. youtube.com

These aldehyde and carboxylic acid functionalities can be further derivatized. For example, they can react with hydrazine derivatives like 2-hydrazinoquinoline (HQ) to form hydrazones or hydrazides, a strategy often used in analytical chemistry for LC-MS detection. mdpi.comnih.gov

Synthesis of Quinoline-Based Conjugates and Hybrid Molecules (e.g., with Benzothiazole, Oxadiazole-Triazole Scaffolds)

Molecular hybridization, which involves covalently linking two or more pharmacophoric scaffolds, is a prominent strategy in medicinal chemistry. The quinoline nucleus is frequently conjugated with other heterocyclic systems like benzothiazoles, oxadiazoles, and triazoles to create novel hybrid molecules.

Quinoline-Oxadiazole-Triazole Hybrids: The synthesis of these hybrids often starts with a quinoline carboxylic acid or its ester derivative. For example, a quinoline-2-carboxylate can be converted to the corresponding hydrazide, which is a key intermediate. This hydrazide can then be cyclized to form a 1,3,4-oxadiazole ring. nih.gov Alternatively, the hydrazide can be converted to an intermediate that is subsequently cyclized into a 1,2,4-triazole ring. nih.govrasayanjournal.co.in These multi-step syntheses allow for the creation of complex molecules where the quinoline core is linked to oxadiazole and/or triazole moieties, often through a flexible linker. nih.govresearchgate.net

Quinoline-Benzothiazole Hybrids: The synthesis of quinoline-benzothiazole conjugates can be achieved through various synthetic routes. One approach involves the condensation of a quinoline aldehyde derivative (such as 2-chloro-3-formylquinoline) with a substituted 2-aminobenzothiazole to form a Schiff base, linking the two heterocyclic systems. ajgreenchem.com Another strategy involves a multi-step synthesis to create a urea linkage between the quinoline and benzothiazole scaffolds. nih.gov A facile, metal-free method has also been developed for synthesizing quinoline derivatives from 2-methylquinolines and 2-styrylanilines, which can be adapted for creating hybrid structures. nih.gov

N-Oxidation and Subsequent Functionalization of Quinoline N-oxides

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation activates the quinoline ring, particularly at the C2 and C8 positions, making them more susceptible to nucleophilic attack and other functionalization reactions. sioc-journal.cn

The N-oxidation of a substituted quinoline, like 8-hydroxyquinoline (B1678124), is typically carried out using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. bsu.edu The resulting N-oxide is a versatile intermediate. For example, it can facilitate the introduction of a chlorine atom at the C2 position. Reaction of an 8-hydroxyquinoline-N-oxide with phosphorus oxychloride (POCl₃) can lead to the formation of a 2-chloro-8-hydroxyquinoline derivative. bsu.edu This C2-chlorination is a key step in the synthesis of many quinoline analogues. The N-oxide can also direct C-H functionalization reactions, acting as an embedded directing group to guide metal catalysts to the C2 or C8 positions for various coupling reactions. sioc-journal.cnnih.gov

Stereoselective Synthesis of Quinoline Derivatives

The synthesis of specific stereoisomers of quinoline derivatives is a significant area of research, driven by the distinct pharmacological and biological activities often exhibited by different enantiomers or diastereomers of a chiral molecule. While direct stereoselective synthesis routes for this compound are not extensively documented in publicly available research, various strategies employed for the asymmetric synthesis of analogous quinoline structures provide a foundational framework. These methods primarily focus on the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during the formation of the quinoline core or its subsequent derivatization.

One prominent approach to achieving stereoselectivity is through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one stereoisomer over others. For instance, the asymmetric inverse-electron-demand Diels-Alder (IED-DA) reaction has been successfully utilized for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.govacs.org This method involves the use of a chiral Lewis acid catalyst, such as a titanium(IV) complex ligated with a chiral ligand, to facilitate the cycloaddition of an electron-poor 2-azadiene with an electron-rich dienophile. nih.govacs.org The reaction proceeds with moderate yields and, in some cases, high enantioselectivity, offering a viable pathway to chiral quinoline scaffolds. nih.govacs.org

Another key strategy is the development and application of chiral ligands that incorporate a quinoline motif. researchgate.netthieme-connect.com These ligands can be synthesized from chiral precursors and then complexed with various metals to create catalysts for a wide range of asymmetric transformations, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.netthieme-connect.com The inherent chirality of the ligand-metal complex influences the stereochemical outcome of the reaction, leading to the desired enantiomerically enriched products.

The classic Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, has also been adapted for asymmetric synthesis. nih.gov The development of asymmetric Friedländer reactions has opened avenues for the synthesis of chiral quinolines, which are valuable as enantioselective drugs and catalysts. nih.gov

Furthermore, kinetic resolution provides a method for separating a racemic mixture of chiral quinolines. Asymmetric transfer hydrogenation, for example, has been effectively used for the kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives. acs.org This process can simultaneously yield two different axially chiral skeletons with high selectivity. acs.org

The following table summarizes selected research findings on the stereoselective synthesis of quinoline derivatives, highlighting the diversity of approaches and the levels of stereocontrol achieved.

| Reaction Type | Catalyst/Chiral Source | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Inverse-Electron-Demand Diels-Alder | Chiral Ti(IV) complex | Electron-rich dienophiles and electron-poor dienes | Asymmetric tetrahydroquinoline derivatives | Moderate | High | nih.govacs.org |

| Asymmetric Transfer Hydrogenation (Kinetic Resolution) | Chiral phosphoric acid | Axially chiral 5- or 8-substituted quinolines | Axially chiral quinoline derivatives | - | High selectivity factor (up to 209) | acs.org |

| Asymmetric C–H Bond Arylation | Chiral Ligands | Quinoline derivatives and arylating agents | Chiral arylated quinolines | - | - | researchgate.net |

| Asymmetric Cyclopropanation | Chiral Ligands | Olefins and diazo compounds | Chiral cyclopropylquinolines | - | - | researchgate.net |

These examples underscore the potential for applying similar principles to the stereoselective synthesis of this compound and its derivatives. Future research may focus on adapting these existing methodologies or developing novel catalytic systems specifically tailored for this compound and its analogues.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to assign specific protons and carbons, and to deduce the connectivity between them.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum of 8-Ethoxy-2-methylquinoline is expected to show distinct signals corresponding to the protons of the quinoline (B57606) core, the methyl group, and the ethoxy group.

The aromatic region of the spectrum would feature signals for the five protons on the quinoline ring system. These protons are expected to appear as multiplets due to spin-spin coupling with their neighbors. The chemical shifts of these aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing nitrogen atom in the heterocyclic ring.

The aliphatic region would contain signals for the methyl and ethoxy groups. The methyl group at the 2-position of the quinoline ring is expected to appear as a singlet. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3-) protons, which in turn will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 8.0 | Multiplet |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet |

| 2-CH₃ | 2.6 - 2.8 | Singlet |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound is expected to display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

The spectrum can be divided into an aromatic region, where the signals for the nine carbons of the quinoline ring system appear, and an aliphatic region, which contains the signals for the methyl and ethoxy group carbons. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to. The carbon atom attached to the oxygen of the ethoxy group (C-8) is expected to be significantly downfield in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline-C (Aromatic) | 110 - 160 |

| -OC H₂CH₃ | 60 - 70 |

| 2-C H₃ | 20 - 30 |

Note: The predicted values are based on typical chemical shifts for similar quinoline structures.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, COSY would show correlations between adjacent protons on the quinoline ring, as well as the coupling between the methylene and methyl protons of the ethoxy group. This helps to establish the connectivity of the proton network. youtube.commdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org It would be used to definitively assign each proton to its corresponding carbon atom in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JHC and ³JHC). libretexts.org HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, it would show correlations between the protons of the ethoxy group and the C-8 carbon of the quinoline ring, and between the protons of the 2-methyl group and the C-2 and C-3 carbons, thus confirming the positions of the substituents.

While NMR spectroscopy is a powerful tool for studying dynamic processes such as configurational isomerization, there is no specific information available in the surveyed literature regarding the application of this technique to study such isomerization in this compound. The study of conformational changes in quinoline derivatives often requires specialized NMR techniques and conditions to observe changes in chemical shifts or coupling constants over time or with temperature variations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. escholarship.org For this compound, with a molecular formula of C₁₂H₁₃NO, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An experimentally determined HRMS value that matches this theoretical calculation would unequivocally confirm the elemental composition of the compound. This technique is highly sensitive and accurate, making it a cornerstone of modern chemical analysis. escholarship.org

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar organic molecules. nih.govtemple.edu For this compound (C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ), ESI-MS analysis in positive ion mode is expected to yield a prominent protonated molecular ion peak [M+H]⁺. This occurs as the analyte molecule accepts a proton, a common process for nitrogen-containing heterocyclic compounds. nih.govfrontiersin.org

The anticipated mass-to-charge ratio (m/z) for the primary ion would be approximately 188.25. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. iucr.org The presence of the [M+H]⁺ peak with its characteristic isotopic distribution pattern provides strong evidence for the molecular identity of the compound. nih.gov In some cases, depending on concentration and solvent conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, or even dimer ions [2M+H]⁺, may also be observed in the spectrum. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~188.25 | Protonated molecular ion (base peak) |

| [M+Na]⁺ | ~210.23 | Sodium adduct |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its key structural features.

The spectrum would be characterized by:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, indicative of the hydrogen atoms attached to the quinoline ring system.

Aliphatic C-H Stretching: Medium to strong bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and ethoxy (CH₂CH₃) groups.

C=N and C=C Stretching: A series of sharp, medium-to-strong absorption bands in the 1500-1650 cm⁻¹ range, which are characteristic of the quinoline heterocyclic ring system. researchgate.net

C-O-C (Ether) Stretching: A strong, prominent band, typically in the 1250-1050 cm⁻¹ region, which corresponds to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage of the ethoxy group.

Out-of-Plane C-H Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Notably, the spectrum would lack the broad O-H stretching band around 3200-3600 cm⁻¹, which would be present in its precursor, 8-hydroxy-2-methylquinoline. researchgate.netnist.gov

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2850-3000 | Strong-Medium | Aliphatic C-H Stretch (methyl & ethoxy) |

| 1500-1650 | Strong-Medium | Aromatic C=C and C=N Stretch (quinoline ring) |

| 1250-1050 | Strong | C-O-C Asymmetric & Symmetric Stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system in this compound acts as a chromophore, absorbing light in the UV region. The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

Studies on closely related 8-alkoxyquinoline derivatives show characteristic absorption maxima (λₘₐₓ) in the ultraviolet range. mdpi.com The π → π* transitions, which involve the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic system, typically result in strong absorption bands. The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are generally weaker. The substitution of the hydroxyl group with an ethoxy group is expected to cause a slight shift in the absorption maxima compared to 8-hydroxyquinoline (B1678124). mdpi.com The specific wavelengths and intensities of absorption are influenced by the solvent polarity. mdpi.comresearchgate.net

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Approximate λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π* | Quinoline Ring |

X-Ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and molecular conformation. mkuniversity.ac.in While a specific crystal structure for this compound is not available, the structure of its close analog, 8-Methoxy-2-methylquinoline, has been determined. researchgate.net

Based on this analog, the this compound molecule is expected to have a nearly planar quinoline ring system. The ethoxy group attached to the C8 position would likely exhibit a specific conformation relative to the plane of the aromatic ring, defined by the C7-C8-O-C(ethyl) torsion angle. The bond lengths and angles within the quinoline core would be consistent with those of other substituted quinolines. researchgate.netresearchgate.net Intermolecular interactions, such as π-π stacking of the quinoline rings and weaker C-H···π interactions, would likely govern the crystal packing arrangement. researchgate.net

Table 4: Predicted Crystallographic Parameters for this compound (based on 8-Methoxy-2-methylquinoline analog researchgate.net)

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Molecular Geometry | Quinoline ring system is nearly planar |

| Key Torsion Angle | C(ring)-C(ring)-O-C(ethyl) would define ethoxy conformation |

X-Ray Powder Diffraction (XRPD) is a vital technique for analyzing polycrystalline materials. It is used to identify the crystalline phase, assess sample purity, and, in some cases, determine the crystal structure if suitable single crystals cannot be grown. iucr.orgnih.gov An XRPD pattern of a solid, crystalline sample of this compound would produce a unique fingerprint, with diffraction peaks at specific 2θ angles. This pattern is characteristic of its specific crystal lattice structure. ekb.eg

The positions and intensities of the peaks in the diffractogram can be used to determine the unit cell parameters (a, b, c, α, β, γ). For a pure, crystalline sample, the experimental pattern would consist of sharp, well-defined peaks. The presence of amorphous content would be indicated by a broad halo, while peaks from impurities would signify a mixture of phases. iucr.org The technique is essential for quality control and characterization of the solid-state form of the compound. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized substance. ekb.egresearchgate.net For this compound, with the molecular formula C₁₂H₁₃NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

The experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical percentages, typically within a margin of ±0.4%, thereby verifying the compound's elemental composition and lending support to its assigned structure.

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₃NO)

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 76.98% |

| Hydrogen | H | 1.008 | 7.00% |

| Nitrogen | N | 14.007 | 7.48% |

| Oxygen | O | 15.999 | 8.54% |

| Total | | 187.24 | 100.00% |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. scirp.org DFT calculations for quinoline (B57606) and its derivatives have been shown to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties. scirp.orgscirp.org For 8-Ethoxy-2-methylquinoline, DFT methods can elucidate key aspects of its chemical behavior.

DFT calculations are instrumental in predicting the most probable sites for chemical reactions. By analyzing the distribution of electron density and molecular orbitals, one can identify nucleophilic and electrophilic centers within the this compound molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO region indicates the site for electrophilic attack, as it represents the area from which an electron is most likely to be donated. Conversely, the LUMO region indicates the site for nucleophilic attack. In quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. scirp.org The presence of the electron-donating ethoxy (-OEt) and methyl (-CH₃) groups is expected to increase the electron density of the quinoline ring, influencing the energies and distribution of these orbitals and thus affecting the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Information about the charge density distribution can be used to identify sites of chemical reactivity. nih.gov For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the quinoline ring, making it a primary site for protonation and electrophilic attack. The oxygen atom of the ethoxy group would also exhibit negative potential. Regions of positive potential, susceptible to nucleophilic attack, would be associated with the hydrogen atoms.

The electronic properties of a molecule dictate its behavior in chemical reactions and its spectroscopic characteristics. DFT provides detailed information on these properties.

Molecular Orbitals: The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV using DFT B3LYP methods. scirp.org The introduction of substituents like ethoxy and methyl groups alters this gap; electron-donating groups generally decrease the gap, enhancing reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

|---|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) | scirp.org |

| 4-Amino-quinoline | -5.68 | -1.01 | 4.67 | DFT B3LYP/6-31G | researchgate.net |

| 4-Methoxy-quinoline | -5.94 | -1.04 | 4.90 | DFT B3LYP/6-31G | researchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary focus of conformational analysis is the orientation of the ethoxy group relative to the quinoline ring.

Rotation around the C8-O and O-CH₂ bonds of the ethoxy group can lead to various conformers with different energies. The stability of these conformers is influenced by steric hindrance and electronic interactions. For example, the ethyl group may orient itself to minimize steric clash with the hydrogen atom at the C7 position of the quinoline ring. Computational studies on the related 8-hydroxyquinoline (B1678124) have shown that the orientation of substituents at the 8-position can lead to different stable conformations, such as twisted or co-planar arrangements, with small energy differences between them. rsc.org A similar analysis for this compound would involve calculating the potential energy surface by systematically rotating the dihedral angles of the ethoxy group to identify the most stable, low-energy conformations.

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. sydney.edu.au While this compound itself does not possess a stereogenic center, computational studies can be used to compare its properties with those of its positional isomers, where the substituents are located at different positions on the quinoline ring.

The placement of the ethoxy and methyl groups significantly impacts the molecule's electronic structure, dipole moment, and stability. For instance, DFT studies on various methylquinoline isomers (2-, 4-, and 6-methylquinoline) have demonstrated that the substituent position alters the molecular geometry, vibrational frequencies, and electronic energy. researchgate.net A comparative computational study of this compound versus another isomer, such as 2-Ethoxy-8-methylquinoline, would reveal differences in their calculated properties. These differences arise from variations in steric interactions and the electronic influence of the substituents on the heterocyclic and carbocyclic rings of the quinoline scaffold.

| Property | 2-Methylquinoline (B7769805) | 4-Methylquinoline | 6-Methylquinoline | Method | Reference |

|---|---|---|---|---|---|

| Total Energy (Hartree) | -363.88 | -363.88 | -363.88 | DFT/B3LYP | researchgate.net |

| Dipole Moment (Debye) | 1.91 | 2.53 | 2.50 | DFT/B3LYP | researchgate.net |

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating the behavior of molecules at interfaces, such as between a liquid and a solid surface or at an oil-water interface. mdpi.com

A typical simulation setup would involve:

System Construction: A simulation box would be created containing this compound molecules and the relevant interface (e.g., a layer of water and a layer of octane (B31449) to represent an oil-water interface, or a lipid bilayer to model a cell membrane).

Force Field Application: A force field (e.g., GAFF, CHARMM) would be chosen to define the potential energy of the system, describing the interactions between all atoms.

Simulation: The system would be allowed to evolve over time (typically nanoseconds to microseconds), tracking the trajectory of each atom.

Analysis: The resulting trajectories would be analyzed to determine properties such as the orientation and position of the molecule at the interface, interaction energies, and effects on the interface itself (e.g., membrane thinning). semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. fiveable.meresearchgate.net Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnoveltyjournals.com

A QSAR model for a series of quinoline derivatives, including this compound, would be developed to predict a specific biological activity, such as cytotoxicity against a cancer cell line. researchgate.net The process involves:

Data Collection: A dataset of quinoline compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods are used to create a mathematical equation that relates the descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

For this compound, relevant descriptors would be calculated and used as inputs for the QSAR model.

| Descriptor Class | Examples | Description | Reference |

|---|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Quantify lipophilicity and molecular volume/polarizability. | mdpi.com |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecular structure. | mdpi.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Derived from computational chemistry calculations (e.g., DFT) to describe electronic properties. | mdpi.com |

| 3D Descriptors | Molecular Surface Area, Volume | Describe the three-dimensional shape and size of the molecule. | nih.gov |

By incorporating this compound into such a model, its potential biological activity could be predicted, guiding further experimental investigation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding potential biological activity.

As of this writing, specific molecular docking studies detailing the ligand-target interactions of this compound have not been prominently published. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, and many studies have explored the interactions of quinoline derivatives with various biological targets. nih.goviium.edu.my These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the ligand's binding affinity. nih.gov

A hypothetical molecular docking study for this compound would involve the following steps:

Target Selection: Identifying a relevant biological target (e.g., a specific kinase, receptor, or enzyme) based on the therapeutic area of interest.

Preparation of Structures: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and optimized using computational chemistry software.

Docking Simulation: Using software like AutoDock or MOE to place the ligand into the binding site of the protein and calculate the most likely binding poses. iium.edu.my

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the amino acid residues of the protein are then analyzed.

The results of such a study would typically be presented in a table format, detailing the binding energy and the specific interactions observed.

Table 1: Illustrative Example of Molecular Docking Results for a Quinoline Derivative This table is a hypothetical representation to illustrate how data from a molecular docking study would be presented. The values are not based on actual experimental data for this compound.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Kinase (XYZ1) | -8.5 | LYS-78 | Hydrogen Bond |

| LEU-130 | Hydrophobic | ||

| VAL-25 | Hydrophobic | ||

| Example Receptor (XYZ2) | -7.2 | ASP-101 | Hydrogen Bond |

| PHE-250 | π-π Stacking |

This analysis helps in understanding the structural basis of activity and provides a rationale for designing more potent and selective analogs.

Prediction of Synthetic Routes using Artificial Intelligence (e.g., AiZynthFinder)

Artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling the rapid prediction of viable synthetic pathways for complex molecules. Tools like AiZynthFinder use a combination of machine learning models and search algorithms to navigate the vast landscape of possible chemical reactions. nih.govnih.gov

There are no specific published reports on the use of AI tools to predict the synthetic route for this compound. However, the application of a tool like AiZynthFinder would provide a powerful method for retrosynthetic analysis.

AiZynthFinder operates by:

Inputting the Target: The chemical structure of this compound is provided as the target molecule.

Retrosynthetic Analysis: The software applies a neural network-guided Monte Carlo tree search to identify potential disconnections in the target molecule. github.com The neural network is trained on a massive database of known chemical reactions to suggest plausible precursor molecules. nih.gov

Route Generation: This process is repeated recursively, breaking down the precursors into simpler, commercially available starting materials. The tool generates a tree of possible synthetic routes.

Output: The output is a set of potential synthetic pathways, often ranked by feasibility, cost of starting materials, or other user-defined metrics.

The core of this technology lies in its ability to learn from existing chemical knowledge to propose novel and efficient synthetic strategies. dntb.gov.uaresearchgate.net While early systems relied on manually coded rules, modern AI models learn directly from reaction data, allowing them to identify patterns and suggest transformations that might not be immediately obvious to a human chemist. sci-hub.box

Table 2: Hypothetical Retrosynthetic Disconnections for this compound Proposed by an AI Tool This table is a conceptual illustration of potential retrosynthetic steps that an AI tool might suggest. It is not based on an actual output from AiZynthFinder for this specific compound.

| Retrosynthetic Step | Precursor Molecules | Key Reaction Type |

| Disconnection 1 | 2-methylquinolin-8-ol and an ethylating agent (e.g., ethyl iodide) | Williamson Ether Synthesis |

| Disconnection 2 | 2-amino-3-ethoxybenzaldehyde and acetone | Friedländer Annulation |

| Disconnection 3 | Substituted aniline (B41778) and an α,β-unsaturated ketone | Skraup Synthesis |

The use of AI in synthesis planning can accelerate the "Make" phase of the drug discovery cycle by providing chemists with a diverse set of viable routes, thereby reducing the time and resources spent on route scouting and optimization. nih.gov

Applications in Advanced Materials Science

Development of Electronic Materials Based on Quinoline (B57606) Scaffolds

Quinoline-based compounds are recognized for their potential in the development of novel electronic materials. nih.gov The inherent characteristics of the quinoline ring system, including high thermal and chemical stability, electron-transporting capabilities, and the ease of structural modification, make it a desirable scaffold for optoelectronic applications. nih.gov The electron-withdrawing nature of the quinoline ring plays a significant role in its electron transportation process. nih.gov

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological and material profiles of its derivatives. researchgate.net By carefully selecting catalysts and reaction conditions, researchers can introduce a wide array of functional groups, which significantly expands the chemical space and potential applications of these compounds. researchgate.net

Derivatives of quinoline have been investigated for their utility in various electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. nih.gov The versatility of the quinoline structure allows for the creation of a diverse range of properties, making these compounds valuable as a scaffold for chemical design in materials science. georganics.sk

Research into Optoelectronic Materials

Research has shown that quinoline-based materials can be designed to exhibit specific optoelectronic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs). researchgate.net The development of new quinoline derivatives with significant fluorescence activities is an active area of research. nih.gov The strategic design of these molecules can lead to materials with enhanced performance for various optoelectronic applications. nih.gov

Photoconductive and Luminescent Properties of Quinoline Derivatives

Quinoline and its derivatives are known to possess interesting photophysical properties, including luminescence and, in some cases, photoconductivity. The emission spectra of quinoline compounds can be influenced by factors such as hydrogen bonding and the presence of various substituents. aip.org

The fluorescence of quinoline derivatives is an attractive characteristic for applications in photonics and light-emitting diodes. researchgate.net The emission properties can be affected by the polarity of the solvent, which can influence the intramolecular charge transfer (ICT) state of the molecule. scielo.br For some quinoline derivatives, the fluorescence intensity has been observed to be more pronounced at lower temperatures, indicating a competitive non-radiative process at higher temperatures. scielo.br

The general mechanisms of quinoline-based fluorescence sensing include photoinduced electron transfer (PET), intermolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.net The design of quinoline-based chemosensors often leverages these mechanisms. researchgate.net

Below is a representative table of photophysical properties for a class of quinoline derivatives, illustrating the kind of data that is typically collected in such studies.

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Substituted Quinolines in DCM | 340-360 | 390-420 | 50-60 | 0.45-0.78 |

| Functionalized Quinolines in Ethanol (B145695) | 350 | 400 | 50 | Not specified |

This table presents typical data for substituted quinoline derivatives and is for illustrative purposes. The exact values for 8-Ethoxy-2-methylquinoline may vary.

Coordination Chemistry and Complexation Studies (e.g., with Metal Ions like Lead(II))

The nitrogen atom in the quinoline ring and the oxygen atom of a substituent at the 8-position, such as in 8-hydroxyquinoline (B1678124), can act as a bidentate chelating ligand for various metal ions. This chelating ability is a cornerstone of the coordination chemistry of quinoline derivatives and has been extensively studied. bendola.com

The synthesis of functionalized quinoline ligands is a critical step in the development of new coordination complexes with desired properties. researchgate.netrsc.org The versatility of quinoline chemistry allows for the introduction of various substituents to tune the electronic and steric properties of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. researchgate.net The design of these ligands can be tailored for specific applications, such as in catalysis or materials science. researchgate.net

For example, the synthesis of quinoline-based ligands can be achieved through various methods, including C-H bond functionalization, which allows for the precise and selective introduction of diverse functional groups. rsc.org This approach has been instrumental in creating a wide range of quinoline derivatives for coordination with metal ions. rsc.org

The interaction between quinoline-based ligands and metal ions is a subject of ongoing research. Techniques such as elemental and thermal analyses, molar conductance, magnetic moment measurements, and various spectroscopic methods are employed to characterize the resulting complexes. bendola.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide further insights into the optimized structures of these complexes. bendola.com

The planar aromatic structure of the quinoline ring facilitates π-π stacking interactions, which can play a significant role in the supramolecular assembly of both the free ligands and their metal complexes. rsc.org These non-covalent interactions can lead to the formation of higher-dimensional networks, such as dimers, one-dimensional chains, or more complex architectures. rsc.orgresearchgate.net

Electrochemical Investigations and Applications

Electrochemical Characterization of Redox Properties

While specific electrochemical studies on 8-Ethoxy-2-methylquinoline are not extensively available in the reviewed literature, the redox properties of analogous quinoline (B57606) compounds, particularly 8-hydroxyquinoline (B1678124) and its derivatives, have been investigated. These studies provide a framework for understanding the potential electrochemical behavior of this compound. The electrochemical characterization of these molecules is crucial for elucidating reaction mechanisms and potential applications.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For quinoline derivatives, CV studies can reveal information about oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer reactions. While specific CV data for this compound is not provided in the search results, studies on related compounds like 8-hydroxyquinoline derivatives often show oxidation processes associated with the hydroxyl group and the quinoline ring system. The presence of the ethoxy and methyl groups in this compound would be expected to influence its redox potentials compared to unsubstituted quinoline or 8-hydroxyquinoline due to their electronic effects.

Square Wave Voltammetry and Controlled-Potential Coulometry

Square wave voltammetry (SWV) is a highly sensitive voltammetric technique often used for quantitative analysis. It offers advantages such as faster scan rates and reduced background currents compared to other voltammetric methods. For analytical purposes, SWV could be employed to determine the concentration of this compound in a sample, assuming it exhibits a defined redox peak.

Controlled-potential coulometry is a technique used to determine the number of electrons transferred in a redox reaction. By holding the potential of the working electrode at a value where the reaction of interest occurs, the total charge passed is measured, which is directly proportional to the amount of substance electrolyzed and the number of electrons per molecule. This technique would be essential in confirming the electron stoichiometry of any observed redox processes for this compound.

In-Situ Spectroelectrochemistry

In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements, allowing for the simultaneous acquisition of electrochemical data and spectra of the species at the electrode surface. This powerful combination can provide detailed information about the identity of intermediates and products of electrochemical reactions. For a compound like this compound, UV-Visible or other forms of spectroelectrochemistry could be used to monitor changes in its electronic structure upon oxidation or reduction, providing insights into the nature of the electrochemically generated species.

Applications in Corrosion Inhibition Research

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Mechanistic Exploration of Corrosion Inhibition by Quinoline Derivatives

The mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the quinoline ring) and π-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal atoms. The presence of substituent groups, such as the ethoxy and methyl groups in this compound, can further enhance the inhibition efficiency by increasing the electron density on the quinoline ring system, thereby strengthening the adsorption process.

Adsorption Mechanisms and Isotherm Modeling (e.g., Langmuir Adsorption)

The adsorption of quinoline derivatives on a metal surface can be described by various adsorption isotherms, which relate the amount of adsorbed inhibitor on the surface to its concentration in the solution. The Langmuir adsorption isotherm is commonly used to model the adsorption of corrosion inhibitors. This model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites, with each site holding one inhibitor molecule.

The Langmuir adsorption isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where:

C is the concentration of the inhibitor

θ is the surface coverage by the inhibitor

K_ads is the equilibrium constant of the adsorption process

By fitting experimental data to the Langmuir isotherm, the equilibrium constant for adsorption (K_ads) can be determined. A high value of K_ads indicates strong adsorption and, consequently, a high inhibition efficiency. The adsorption of many quinoline derivatives has been found to obey the Langmuir isotherm, suggesting the formation of a protective monolayer on the metal surface. tandfonline.com

Subject: Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Dear User,

Following a comprehensive search of scientific literature, we regret to inform you that we are unable to generate the requested article on the chemical compound “this compound” focusing on its electrochemical investigations and applications, specifically concerning surface analysis techniques for adsorbent film characterization.

The core reason for this is the absence of available research data on "this compound" within the specified context. Our extensive searches did not yield any studies that have investigated this particular compound as a corrosion inhibitor or characterized its film-forming properties using the requested surface analysis techniques (SEM/EDS, AFM, XPS, and Contact Angle).

The instructions for this task were explicit: to focus solely on "this compound" and to strictly adhere to the provided outline without introducing information from outside the specified scope. To generate the requested content, including detailed research findings and data tables, would require fabricating information, which is contrary to our core principles of providing accurate and factual responses based on verifiable sources.

Therefore, we cannot fulfill this request as it is impossible to provide a thorough, informative, and scientifically accurate article on this specific topic when the foundational research does not appear to exist in the public domain.

We apologize for any inconvenience this may cause. Should you have a request for a compound or topic with a more established body of scientific research, we would be pleased to assist you.

Photochemical Properties and Applications

Photo-Induced Configurational Isomerization (e.g., E/Z Isomerization via UV Radiation)

Photo-induced configurational isomerization is a phenomenon observed in certain molecules where exposure to light, typically in the ultraviolet (UV) range, induces a change in their spatial arrangement. This process, often reversible, is a key principle behind the function of molecular switches. In the context of quinoline (B57606) derivatives, this behavior is exemplified by compounds such as azo dyes based on 7-hydroxyquinoline. These molecules can undergo reversible isomerization upon exposure to light, leading to the exchange of a proton in a process known as phototautomerism. beilstein-journals.org Although direct evidence for 8-Ethoxy-2-methylquinoline is absent, its quinoline core suggests a potential for similar photo-induced transformations if appropriate functional groups capable of isomerization were incorporated into its structure.

Potential for Molecular Photoswitches and Photo-electrochemical Switches

The ability of a molecule to switch between two or more stable states upon light stimulation makes it a candidate for a molecular photoswitch. Quinoline derivatives have been investigated for such applications. For instance, the reversible photoisomerization of certain quinoline-based azo dyes makes them suitable for this purpose. beilstein-journals.org The distinct optical and chemical properties of the different isomeric forms allow for the control of molecular processes at the nanoscale.

Furthermore, the integration of such photoswitchable molecules into electrochemical systems could lead to the development of photo-electrochemical switches. In these devices, light would be used to modulate an electrical signal. The potential for quinoline derivatives to be used in third-generation photovoltaics highlights their relevance in photo-electrochemical applications. d-nb.info

Photochromic Behavior of Quinoline Derivatives

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property has been observed in ketones of the quinoline series through a process of photoenolization. acs.org Upon photoexcitation, these compounds can undergo a hydrogen transfer to form a photoenol, which is a colored species. acs.org

The fluorescence of quinoline derivatives, such as 8-hydroxyquinoline (B1678124) and its ether derivatives, is also a significant photochemical property. Studies on 8-hydroxyquinoline ethers have shown that the fluorescence intensity can be dependent on the length of the alkyl chain attached to the oxygen atom. mdpi.com This suggests that the ethoxy group in this compound could influence its photophysical properties. The UV-visible absorption spectra of 8-hydroxyquinoline derivatives have been studied in various solvents, indicating that the solvent environment can affect their electronic transitions. mdpi.com

Biological Activity Mechanisms Non Clinical Research Focus

Molecular Interactions with Biological Targets

The interaction of 8-Ethoxy-2-methylquinoline and its analogs with biological targets such as enzymes and cellular receptors forms the basis of its activity. The nature of the substituent group on the quinoline (B57606) ring, in this case, the ethoxy group at the 8th position, plays a significant role in these interactions.

Enzyme Inhibition Mechanisms

Quinoline derivatives are recognized for their capacity to inhibit a range of enzymes critical to cellular function and replication. While direct studies on this compound are limited, research on analogous compounds provides insight into potential inhibitory mechanisms.

Topoisomerase Inhibition : Fluoroquinolones, a class of compounds related to quinolines, are known to target bacterial type II topoisomerases like DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are crucial for managing DNA topology during replication. The mechanism of these inhibitors often involves stabilizing the enzyme-DNA complex, which leads to double-strand breaks and subsequent cell death. wikipedia.orgnih.gov A study comparing fluoroquinolones with different C-8 substituents found that C-8-ethoxy derivatives were less lethal to Staphylococcus aureus than their C-8-methoxy counterparts, particularly when topoisomerase IV was resistant. This suggests that the ethoxy group at the C-8 position influences the interaction with bacterial topoisomerases. Other quinoline-based compounds, such as neocryptolepine derivatives, have been shown to inhibit topoisomerase II activity. nih.gov Pyrazolo[4,3-f]quinoline derivatives have also demonstrated inhibitory effects on both topoisomerase I and IIα. mdpi.com

Kinase Inhibition : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell survival and proliferation. nih.gov Certain quinoline derivatives, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline and 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, have been found to exert cytotoxic effects by inhibiting this pathway. nih.govnih.gov This suggests that quinolines with an alkoxy group at the 8-position may have the potential to function as kinase inhibitors. nih.govnih.gov Tyrosine kinases are another class of enzymes that have been targeted by quinoline-based hybrids, indicating the scaffold's versatility in enzyme inhibition. mdpi.comnih.goved.ac.uk

Other Enzyme Inhibition : Quinoline-based compounds have also been shown to inhibit DNA methyltransferases by intercalating into the DNA minor groove, leading to a conformational change in the enzyme. nih.gov

Receptor Binding Studies

The ability of a compound to bind to specific cellular receptors is a key aspect of its pharmacological profile. Studies on isoquinoline derivatives have shown that electron-donating groups, such as a methoxy (B1213986) group, can enhance binding affinity to the sigma-2 (σ2) receptor. nih.gov Given that an ethoxy group is also electron-donating, it is plausible that this compound could exhibit affinity for such receptors. The σ2 receptor is considered a promising target for interventions in tumor progression. nih.gov Additionally, 8-hydroxyquinoline (B1678124), a structurally similar compound, has been utilized as a building block for artificial receptors designed to recognize glycosides, highlighting the role of the quinoline scaffold in molecular recognition. nih.gov Derivatives of quinoline have also been investigated as ligands for melatonin receptors. ebi.ac.uk

Mechanisms of Antimicrobial Action

The antimicrobial properties of quinoline derivatives have been extensively studied. The mechanisms often involve interference with essential bacterial processes.

Interference with Bacterial DNA Replication and Protein Synthesis

A primary mechanism of antimicrobial action for many quinoline-based compounds is the inhibition of bacterial DNA replication. nih.gov This is often achieved by targeting enzymes essential for this process.

As mentioned, fluoroquinolones with a C-8 ethoxy group have been studied for their effects on Staphylococcus aureus, where they are thought to interact with topoisomerase IV. By trapping the enzyme on the DNA, these compounds can block DNA synthesis. The structurally related compound 8-hydroxyquinoline has been shown to severely inhibit premeiotic DNA replication in Saccharomyces cerevisiae. nih.gov While high concentrations of 8-hydroxyquinoline can also inhibit RNA and protein synthesis, its primary effect at lower concentrations is on DNA synthesis. nih.gov Other quinoline derivatives have been associated with the inhibition of DNA supercoiling in mycobacterial species. mdpi.com

Broad-Spectrum Antimicrobial Activity

Quinoline derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several studies have highlighted the activity of quinoline derivatives against S. aureus. C-8 substituted fluoroquinolones, including C-8-ethoxy derivatives, have been evaluated for their lethality against this bacterium. Additionally, derivatives of 8-hydroxyquinoline, which is structurally analogous to this compound, have been prepared and tested as potential antibiotics against S. aureus. nih.gov The antimicrobial activity of 8-hydroxyquinoline itself against S. aureus is attributed to its ability to chelate metal ions, thereby disrupting the bacterium's metal homeostasis. mdpi.com

Escherichia coli : Quinolone derivatives have also shown activity against Gram-negative bacteria such as E. coli. nih.govnih.gov The introduction of certain functional groups to the quinoline core can influence the spectrum of activity. nih.gov

The table below summarizes the observed antimicrobial activity of some quinoline derivatives against these bacteria.

| Compound Class | Bacterial Strain | Observed Effect | Potential Mechanism of Action |

| C-8-Ethoxy Fluoroquinolones | Staphylococcus aureus | Bactericidal | Inhibition of Topoisomerase IV |

| 8-Hydroxyquinoline Derivatives | Staphylococcus aureus | Antibacterial | Not specified |

| 8-Hydroxyquinoline | Staphylococcus aureus | Antimicrobial | Disruption of metal homeostasis |

| Quinoxaline Derivatives | Escherichia coli | Antibacterial | Compromising cell membrane integrity |

| 6-Bromoquinolin-4-ol Derivatives | ESBL producing Escherichia coli | Antibacterial | Not specified |

Mechanisms of Antiviral Activity

The quinoline scaffold is present in several compounds with known antiviral activity. Research into related heterocyclic compounds provides a basis for understanding the potential antiviral mechanisms of this compound.

Studies on amodiaquine, a 4-aminoquinoline derivative, suggest that one mechanism of antiviral action against RNA viruses like SARS-CoV-2 could be the inhibition of endocytosis, a process viruses use to enter host cells. jst.go.jp Other quinoline derivatives, such as isoquinolones, have been identified as inhibitors of influenza virus replication by targeting the viral polymerase activity. nih.gov This indicates that these compounds can interfere with the early-to-mid stages of the viral life cycle. nih.gov Quinoxaline derivatives have also been investigated as potential antiviral agents, with their mechanism potentially involving the targeting of viral proteins like the NS1 protein in influenza viruses. nih.gov

Investigations into Anticancer Mechanisms